Holothurin

描述

属性

CAS 编号 |

11029-72-4 |

|---|---|

分子式 |

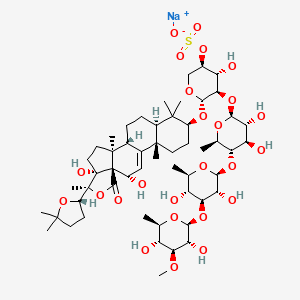

C54H85NaO25S |

分子量 |

1189.299 |

InChI |

InChI=1S/C54H86O25S.Na/c1-22-32(56)40(68-11)37(61)44(70-22)75-41-33(57)23(2)71-45(38(41)62)74-39-24(3)72-43(36(60)35(39)59)76-42-34(58)27(79-80(65,66)67)21-69-46(42)73-30-15-17-50(8)26-20-29(55)54-47(63)78-52(10,31-14-16-48(4,5)77-31)53(54,64)19-18-51(54,9)25(26)12-13-28(50)49(30,6)7;/h20,22-25,27-46,55-62,64H,12-19,21H2,1-11H3,(H,65,66,67);/q;+1/p-1/t22-,23-,24-,25-,27-,28+,29+,30+,31+,32-,33-,34+,35-,36-,37-,38-,39-,40+,41+,42-,43+,44+,45+,46+,50-,51+,52+,53+,54-;/m1./s1 |

InChI 键 |

MAWWITJOQDJRJF-ADBICINLSA-M |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC5CCC6(C(C5(C)C)CCC7C6=CC(C89C7(CCC8(C(OC9=O)(C)C1CCC(O1)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)C)C)O)O)OC)O.[Na+] |

产品来源 |

United States |

科学研究应用

Introduction to Holothurin

This compound is a triterpene glycoside derived from sea cucumbers, particularly from species like Holothuria atra and Holothuria scabra. Its bioactive properties have garnered attention in various fields of biomedical research, especially in cancer therapy, anti-inflammatory treatments, and as antimicrobial agents. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Anticancer Properties

This compound has shown significant promise in cancer treatment due to its ability to inhibit cancer cell proliferation and metastasis.

- This compound B : A study demonstrated that this compound B significantly reduced the viability of human umbilical vein endothelial cells (HUVECs) with an IC50 value of 8.16 µg/mL. It was found to be more potent than curcumin in inhibiting angiogenesis, which is crucial for tumor growth and metastasis. It reduced cell migration and tube formation significantly at concentrations of 5 and 7.5 µg/mL .

- This compound A : Another variant, this compound A, exhibited anti-metastatic activities by reducing cell adhesion in HepG-2 liver cancer cells and inhibiting angiogenesis through disruption of tube structures in vitro .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses, making it a candidate for treating conditions associated with excessive inflammation.

- A study reported that this compound administration led to a reduction in inflammatory cells in the context of fungal infections, suggesting its potential use in managing inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated effectiveness against various pathogens.

- The minimum inhibitory concentration (MIC) of this compound was found to be 1.5 mg/mL against certain microbial strains, indicating its potential as an antimicrobial agent .

Table 1: Summary of this compound's Biological Activities

Case Study 1: Angiogenesis Inhibition by this compound B

Objective : To evaluate the antiangiogenic effects of this compound B compared to curcumin.

Methods : HUVECs were treated with varying concentrations of this compound B and curcumin. Cell viability was assessed using the MTT assay, while angiogenesis was evaluated through tube formation assays.

Results : this compound B significantly inhibited cell migration and reduced the formation of capillary-like structures more effectively than curcumin at equivalent concentrations, indicating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Objective : To assess the antimicrobial properties of this compound against fungal infections.

Methods : The study measured the MIC against Candida albicans and evaluated the inflammatory response in treated groups.

Results : this compound significantly reduced fungal colonies and inflammatory cell counts, supporting its use as an adjunct therapy in fungal infections .

相似化合物的比较

Desholothurin B

- Structural Features : Desthis compound B is a desulfated derivative of this compound B. It lacks the sulfate group present in this compound B, altering its solubility and bioactivity .

- Natural Occurrence: Initially synthesized via chemical desulfation, it was later identified as a minor natural product in Holothuria atra (2.15% of glycosidic fraction) .

- Bioactivity : Reduced hemolytic activity compared to sulfated holothurins due to the absence of sulfate groups, which are critical for membrane interactions .

This compound A Variants (A1, A3, A5)

- This compound A1: Features a tetrasaccharide chain with a 4-O-sulfated xylose residue. Exhibits moderate binding affinity to Plasmodium falciparum orotidine 5'-monophosphate decarboxylase (PfOMPDC), forming 8 hydrogen bonds and 3 hydrophobic interactions .

- This compound A3 : Contains additional hydrogen-bonding residues (e.g., ARG150, ASP179) and forms 11 hydrogen bonds with PfOMPDC, resulting in stronger binding (-12.1 kcal/mol) compared to A1 (-9.8 kcal/mol) .

- This compound A5 : A newly identified variant with a hydroperoxy group at C-25, isolated from Holothuria edulis. Demonstrates cytotoxicity against cancer cell lines (HepG2, MCF7) at IC50 values of 1.5–3.0 µM .

Echinosides (A and B)

- Echinoside A: Shares a lanostane aglycone with this compound but differs in sugar composition (e.g., quinovose instead of glucose). Exhibits lower binding energy (-10.2 kcal/mol) to PfOMPDC compared to this compound A3 .

- Echinoside B: Structural isomer of echinoside A with a double bond at C-24. Shows doubled binding affinity to PfOMPDC compared to echinoside A, attributed to enhanced hydrophobic interactions .

Table 1: Key Bioactivity Metrics

*EC50: Concentration causing 50% hemolysis in human erythrocytes .

Table 2: Toxicity Profiles

| Compound | Acute Toxicity (LD50, mg/kg) | Mutagenicity | Hepatic Toxicity |

|---|---|---|---|

| This compound A | 2,501 (Class 5) | None | None |

| Penicillin | >5,000 (Class 5) | None | None |

| Digitoxin | 0.12 (Class 1) | High | High |

Structural and Functional Insights

- Sulfation Impact : Sulfated holothurins (e.g., this compound B) exhibit stronger hemolytic and antifungal activities than desulfated analogs (e.g., desthis compound B) due to enhanced membrane disruption .

- Sugar Moieties: this compound A3’s higher bioactivity correlates with its unique tetrasaccharide chain (4-O-sulfated xylose, quinovose, glucose, methylglucose), enabling stronger protein interactions .

- Aglycone Modifications : Hydroperoxy groups (e.g., in this compound A5) enhance cytotoxicity by promoting oxidative stress in cancer cells .

准备方法

Ethanol-Based Extraction Methods

Ethanol extraction is the cornerstone of holothurin isolation due to its efficiency in solubilizing polar saponins. The process typically involves macerating sea cucumber tissues in 70–95% ethanol, followed by filtration and solvent evaporation. For instance, Holothuria polii tegument processed with 95% ethanol at a 4:1 solvent-to-tissue ratio yielded a crude extract containing 12–15% this compound by mass . Similarly, Actinopyga echinites Cuvierian tubules treated with 80% ethanol demonstrated a hemolytic activity equivalent to 11.36 mg plant saponins per gram of tissue, indicating high saponin potency .

A critical advancement involves utilizing waste fluids from commercial sea cucumber processing. Chinese patents (CN1313479C, CN104262451A) detail methods where blanching wastewater is concentrated under reduced pressure (50–60°C, −0.09 MPa), followed by ethanol precipitation. This approach recovers 0.15–0.2 g this compound per liter of waste fluid, with scalability validated at industrial levels .

Silica Gel Chromatography Purification

Post-extraction purification employs silica gel chromatography to separate this compound from co-extracted lipids and pigments. The CN1313479C protocol uses a silica gel column (200–300 mesh) eluted with a chloroform-methanol-water gradient (10:1:0.1 to 5:1:0.1). Fractions collected at 5:1:0.1 exhibit 85–90% this compound purity, as confirmed by thin-layer chromatography (TLC) . For Holothuria atra , medium-pressure liquid chromatography (MPLC) on reversed-phase silica gel (C18) with methanol-water (7:3) isolates this compound B at >95% purity, validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Molecularly Imprinted Polymer (MIP) Techniques

Molecularly imprinted polymers enhance selectivity by mimicking this compound’s molecular structure. The CN104262451A patent describes synthesizing MIPs using this compound as a template, methacrylic acid as a monomer, and ethylene glycol dimethacrylate as a cross-linker. After washing with toluene-acetic acid (9:1), the MIPs achieve 92–95% adsorption efficiency for this compound in wastewater, outperforming conventional activated carbon by 30–40% .

Biosynthetic Pathways and Enzymatic Production

This compound biosynthesis in sea cucumbers involves the mevalonate pathway, where oxidosqualene cyclase (OSC) catalyzes the conversion of 2,3-oxidosqualene to parkeol, a triterpene precursor . Subsequent modifications include:

-

Side-chain reduction : Sterol C24 reductase (DHCR24) reduces parkeol to dihydroparkeol.

-

C4 demethylation : The SC4MOL-NSDHL-HSD17B7 enzyme complex removes methyl groups, forming 4α,14α-dimethylcholest-9(11)-en-3β-ol, a direct precursor to this compound .

Enzymatic studies reveal that Holothuria leucospilota expresses OSC isoforms with 15–20% higher activity than those in Bohadschia subrubra , correlating with its higher saponin content (4.72 mg/g in Cuvierian tubules vs. 1.79 mg/g) .

Comparative Analysis of Yield Across Methods

常见问题

Q. What is the molecular mechanism underlying holothurin’s antifungal activity against Candida albicans?

this compound, a triterpenoid glycoside, disrupts fungal cell membranes by binding to ergosterol and chitin (CHS3), leading to membrane lysis and cell death . In vitro studies demonstrate a minimum inhibitory concentration (MIC) of 1.5 mg/ml against C. albicans . Methodologically, researchers should validate these interactions using techniques like membrane permeability assays (e.g., propidium iodide uptake) and ergosterol quantification via HPLC .

Q. How do researchers standardize this compound extraction and purity assessment for reproducibility?

this compound is purified from marine holothurians using solvent extraction (e.g., methanol/water) followed by chromatography (e.g., silica gel or HPLC). Purity is confirmed via NMR spectroscopy and mass spectrometry . Researchers must report extraction yields, solvent ratios, and chromatographic conditions to ensure reproducibility, as outlined in guidelines for natural product characterization .

Q. What in vivo models are suitable for studying this compound’s antifungal efficacy?

The Wistar rat (Rattus norvegicus) vaginal epithelium model is widely used to evaluate this compound’s inhibition of C. albicans colonization. Key metrics include colony counts, lactate dehydrogenase (LDH) levels (indicating cell damage), and histopathological analysis of inflammatory cells . Researchers should adhere to ethical protocols for animal studies, including control groups and post-test-only designs to minimize bias .

Advanced Research Questions

Q. How can conflicting data between in vitro MIC values and in vivo efficacy be resolved?

Discrepancies often arise due to differences in bioavailability or host-pathogen interactions. For example, this compound’s MIC of 1.5 mg/ml in vitro may not directly translate to in vivo efficacy due to metabolic clearance. Researchers should perform pharmacokinetic studies (e.g., plasma concentration-time profiles) and correlate these with dynamic models of infection progression . Additionally, combinatorial studies with synergists like caspofungin can address resistance mechanisms .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., log-dose vs. response) are recommended for dose-response curves. For time-dependent effects (e.g., colony reduction at 12, 24, and 48 hours post-treatment), repeated-measures ANOVA with post-hoc Tukey tests can identify significant trends . Researchers must report effect sizes, confidence intervals, and p-values to avoid overinterpretation of marginal results .

Q. How should researchers design experiments to distinguish this compound’s antifungal activity from its anti-inflammatory effects?

Dual-pathway studies are critical. For example, separate cohorts can assess (1) fungal load reduction (via colony-forming unit counts) and (2) inflammatory markers (e.g., IL-6, TNF-α) using ELISA. Control groups receiving anti-inflammatory agents (e.g., dexamethasone) alongside this compound can isolate its specific antifungal contributions . Experimental designs should follow factorial or crossover protocols to account for interaction effects .

Q. What methodologies address this compound’s potential cytotoxicity in mammalian cells?

Cytotoxicity is assessed via MTT assays or lactate dehydrogenase (LDH) release in human cell lines (e.g., HEK-293). Researchers should compare this compound’s therapeutic index (ratio of IC50 for mammalian cells to MIC for C. albicans) to established antifungals like fluconazole. Dose-escalation studies in animal models further validate safety thresholds .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound studies?

- Documentation : Detailed protocols for extraction, characterization, and bioassays must be included in supplementary materials, per journal guidelines .

- Data Transparency : Raw datasets (e.g., colony counts, spectral data) should be archived in repositories like Figshare or Zenodo .

- Reagent Validation : Source organisms (e.g., holothurian species) and CAS numbers for chemicals must be explicitly stated to avoid batch variability .

Q. What are the pitfalls in interpreting this compound’s dual antimicrobial and anti-inflammatory effects?

Overlapping mechanisms (e.g., membrane disruption vs. cytokine modulation) can confound results. Researchers should use pathway-specific inhibitors (e.g., ergosterol biosynthesis inhibitors) or knockout models to disentangle these effects . Multivariate analysis (e.g., PCA) can also identify dominant biological pathways in omics datasets .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in this compound’s efficacy across fungal strains?

Strain-specific differences in ergosterol content or efflux pump expression may explain variability. Comparative genomics (e.g., sequencing C. albicans strains) and transcriptomic profiling under this compound exposure can pinpoint resistance genes. Researchers should report strain origins (e.g., ATCC numbers) and include reference strains in experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。